molecular formula C12H10BrN B8440789 5-Bromo-7-methyl-6-vinylquinoline

5-Bromo-7-methyl-6-vinylquinoline

Cat. No.: B8440789
M. Wt: 248.12 g/mol
InChI Key: QQBSGGRJPJRNMX-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-6-vinylquinoline is a quinoline derivative characterized by a fused benzene-pyridine ring system with three substituents: a bromine atom at position 5, a methyl group at position 7, and a vinyl group at position 6 (Figure 1). Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity. The methyl group at position 7 contributes to steric and electronic modulation, influencing solubility and intermolecular interactions .

Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

5-bromo-6-ethenyl-7-methylquinoline

InChI

InChI=1S/C12H10BrN/c1-3-9-8(2)7-11-10(12(9)13)5-4-6-14-11/h3-7H,1H2,2H3

InChI Key

QQBSGGRJPJRNMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1C=C)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Key structural analogs of 5-bromo-7-methyl-6-vinylquinoline include:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
5-Bromo-8-methoxy-2-methylquinoline 103862-55-1 Br (5), OCH₃ (8), CH₃ (2) C₁₁H₁₀BrNO 252.11
7-Bromo-4-chloro-6-methylquinoline 1189105-59-6 Br (7), Cl (4), CH₃ (6) C₁₀H₇BrClN 272.53
7-Bromo-6-methoxyquinoline 103028-33-7 Br (7), OCH₃ (6) C₁₀H₈BrNO 238.08

Key Observations :

  • Substituent Positions : Bromine placement varies (positions 5 or 7), affecting electronic distribution. For example, bromine at position 5 (as in the target compound) directs electrophilic reactions to adjacent positions, whereas position 7 bromine may alter ring polarization .
  • Vinyl groups offer π-bond reactivity for cross-coupling or polymerization .

Physicochemical Properties

  • Solubility: Methoxy-containing analogs (e.g., 5-bromo-8-methoxy-2-methylquinoline) exhibit higher polarity and aqueous solubility than methyl- or vinyl-substituted derivatives. The vinyl group in this compound likely reduces solubility in polar solvents .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property This compound 5-Bromo-8-methoxy-2-methylquinoline 7-Bromo-4-chloro-6-methylquinoline
Molecular Formula C₁₂H₁₁BrN (hypothetical) C₁₁H₁₀BrNO C₁₀H₇BrClN
Molecular Weight 257.13 (calculated) 252.11 272.53
Key Substituents Br (5), CH₃ (7), CH₂=CH (6) Br (5), OCH₃ (8), CH₃ (2) Br (7), Cl (4), CH₃ (6)
Predicted LogP ~3.2 (moderate lipophilicity) ~2.8 (lower lipophilicity) ~3.5 (higher lipophilicity)

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